2-(1-Isobutyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-thiadiazole
Beschreibung
2-(1-Isobutyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused to a diazaspiro[4.4]nonane scaffold with an isobutyl substituent. The 1,3,4-thiadiazole moiety is known for its electron-deficient aromatic system, enabling diverse bioactivity through interactions with biological targets .
Eigenschaften
IUPAC Name |
2-[1-(2-methylpropyl)-1,7-diazaspiro[4.4]nonan-7-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4S/c1-11(2)8-17-6-3-4-13(17)5-7-16(9-13)12-15-14-10-18-12/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWVPWMKUQSJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC12CCN(C2)C3=NN=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Thiadiazole vs. Oxadiazole
A closely related analog, 2-(1,7-diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole (CAS 646056-07-7), replaces the sulfur atom in the thiadiazole ring with oxygen. While the oxadiazole derivative has a molecular weight of 194.23 g/mol, the thiadiazole variant (target compound) is heavier (~210–220 g/mol estimated), which may influence pharmacokinetic properties .
Thiadiazole-Linked Heterocycles
- Benzothiazole-thiadiazole hybrids: Compounds like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide demonstrate potent anticonvulsant activity (100% effectiveness in MES assays), attributed to hydrophobic interactions via the benzothiazole domain .
- Pyrazole-thiadiazole derivatives: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibit enhanced antimicrobial activity against E. coli and C. albicans, with nitro and methyl groups contributing to electron-withdrawing and steric effects .
Substituent Effects
Isobutyl vs. Aryl Groups
The isobutyl substituent in the target compound contrasts with aryl groups in analogs like 5-(3-methoxyphenyl)-2-(2-trifluoromethylphenylamino)-1,3,4-thiadiazole (ST10). ST10’s trifluoromethylphenyl group enhances antitumor activity (IC₅₀ < 10 µM in breast cancer cells) by promoting hydrophobic interactions and metabolic stability .
Amino and Carboxamide Modifications
Amino-substituted derivatives (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine) show moderate antibacterial activity, while carboxamide-linked variants (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide) exhibit improved solubility and antifungal potency .
Table 1: Key Bioactive 1,3,4-Thiadiazole Derivatives
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance antimicrobial and antitumor activity by increasing electrophilicity and target binding .
Hydrophobic Domains : Isobutyl and benzothiazole moieties improve membrane penetration and hydrophobic interactions, critical for CNS activity (e.g., anticonvulsant effects) .
Conformational Rigidity: Diazaspiro and fused heterocycles (e.g., quinoxaline) reduce conformational flexibility, enhancing selectivity for enzymes like topoisomerase II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
